3-Chloro-2-methylpropanoic acid

Vue d'ensemble

Description

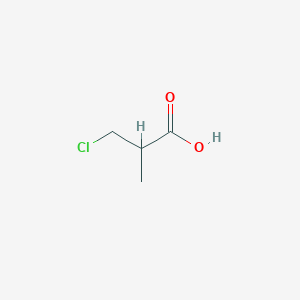

3-Chloro-2-methylpropanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chlorinated derivative of propanoic acid and is known for its applications in organic synthesis and various chemical reactions .

Synthetic Routes and Reaction Conditions:

Chlorination of 2-methylpropanoic acid: This method involves the chlorination of 2-methylpropanoic acid using chlorine gas in the presence of a catalyst such as phosphorus trichloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods: Industrially, this compound can be produced through the chlorination of isobutyric acid.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can yield 2-methylpropanoic acid or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: Formation of 2-methylpropanoic acid derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of 2-methylpropanoic acid.

Applications De Recherche Scientifique

Applications in Chemical Synthesis

3-Chloro-2-methylpropanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Production of Pesticides : It is utilized as a precursor for synthesizing several pesticides, contributing to agricultural productivity. Notable examples include carbofuran and ethalfluralin .

- Manufacture of Pharmaceuticals : The compound is involved in the synthesis of pharmaceutical agents, enhancing the development of new drugs and therapeutic agents .

- Polymer Chemistry : It is used in the production of plastics and other polymers, where it acts as a building block for more complex structures .

Agricultural Applications

In agriculture, this compound is primarily used as a fumigant . Its effectiveness against pests has been documented in several studies:

- Fumigation for Grain Storage : The compound has been promoted as a fumigant for grains to control pests such as the maize weevil. Its application has shown success in developing countries, particularly for protecting stored grains .

- Seed Treatment : It is also employed as a seed treatment agent for various vegetables, including cucumbers and tomatoes, improving crop yield by mitigating pest damage during germination .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in agriculture and pharmaceuticals. Various studies have been conducted to evaluate its toxicity:

- Animal Studies : Research involving Fischer 344 rats indicated that exposure to this compound resulted in dose-dependent increases in tumor incidences, particularly squamous-cell papillomas in the forestomach. These findings highlight the need for careful handling and regulation when using this compound in agricultural settings .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study on Fumigation Efficacy :

- Pharmaceutical Synthesis Study :

Mécanisme D'action

The mechanism of action of 3-chloro-2-methylpropanoic acid involves its reactivity as a chlorinated carboxylic acid. The chlorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions where the compound acts as an intermediate or a reactant .

Comparaison Avec Des Composés Similaires

2-Chloropropanoic Acid: Similar in structure but with the chlorine atom on the second carbon.

3-Bromo-2-methylpropanoic Acid: Similar structure with a bromine atom instead of chlorine.

2-Methylpropanoic Acid: The non-chlorinated parent compound.

Uniqueness: 3-Chloro-2-methylpropanoic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-chlorinated and brominated analogs. This makes it valuable in specific synthetic applications where selective reactivity is required .

Activité Biologique

3-Chloro-2-methylpropanoic acid, a chlorinated derivative of propanoic acid, has garnered attention due to its biological activity and potential applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies concerning this compound.

This compound (C5H9ClO2) is characterized by its chloromethyl and methyl substituents on the propanoic acid backbone. Its structural formula is represented as follows:

Toxicological Studies

Research indicates that this compound exhibits significant toxicity in experimental models. In studies involving Fischer 344/N rats and B6C3F1 mice, the compound was administered via gavage at varying doses. Notable findings include:

- Liver and Kidney Toxicity : Histopathological examinations revealed focal necrosis in the livers of rats at doses of 300 mg/kg and higher. Mice exhibited degeneration and necrosis of renal cortical tubules at doses starting from 500 mg/kg, with male subjects showing greater severity than females .

- Tumorigenicity : In long-term studies, increased incidences of squamous-cell papillomas in the forestomach were observed in both male and female mice treated with this compound. The incidence was statistically significant compared to control groups .

| Species | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Fischer 344/N Rat | 300-400 | Liver necrosis |

| B6C3F1 Mouse | 500+ | Kidney degeneration; liver coagulative necrosis |

Genotoxicity

The genotoxic potential of this compound has been evaluated through various assays:

- Mutagenicity : The compound induced gene mutations and chromosomal aberrations in rodent cells. It was found to cause sister chromatid exchanges both with and without metabolic activation .

- Insect Models : In Drosophila melanogaster, exposure led to increased frequencies of somatic recombination, indicating mutagenic effects .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Metabolic Activation : The compound undergoes metabolic transformation, leading to the formation of reactive intermediates that can bind covalently to macromolecules such as DNA and proteins.

- Oxidative Stress : It has been suggested that oxidative stress may play a role in mediating its toxic effects, as evidenced by the induction of necrosis in liver and kidney tissues .

Study on Chronic Exposure

A significant study involved chronic exposure of B6C3F1 mice to varying doses of this compound over a period of 103 weeks. The results highlighted:

- Survival Rates : No significant reduction in survival was observed; however, histopathological evaluations indicated a clear dose-response relationship regarding tumor development .

- Pathological Findings : Increased incidences of forestomach neoplasms were documented, reinforcing concerns regarding the carcinogenic potential of the compound.

Propriétés

IUPAC Name |

3-chloro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSSTZZQBPIWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937234 | |

| Record name | 3-Chloro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16674-04-7 | |

| Record name | 3-Chloro-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016674047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.